

# Omigapil Maleate: A Deep Dive into the Inhibition of GAPDH S-Nitrosylation

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A Technical Guide for Researchers and Drug Development Professionals

### **Abstract**

S-nitrosylation of Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a critical glycolytic enzyme, has emerged as a key signaling event in apoptotic cell death across a spectrum of neurodegenerative and neuromuscular disorders. This modification triggers a conformational change in GAPDH, facilitating its binding to the E3 ubiquitin ligase Siah1, followed by nuclear translocation and activation of pro-apoptotic gene expression. Omigapil (formerly known as TCH346 or CGP3466B), a CNS-penetrant small molecule, has been identified as a potent inhibitor of this pathological cascade. This technical guide provides an in-depth exploration of the molecular mechanisms underlying omigapil's neuroprotective effects, focusing on its role in preventing GAPDH S-nitrosylation. We will detail the critical signaling pathways, present quantitative data on omigapil's efficacy, and provide comprehensive experimental protocols for investigating this therapeutic strategy.

## The GAPDH S-Nitrosylation Apoptotic Cascade

Under conditions of cellular stress, such as those induced by excitotoxicity, oxidative stress, or inflammatory mediators, there is an increase in the production of nitric oxide (NO) by neuronal and inducible nitric oxide synthases (nNOS and iNOS, respectively).[1][2] This leads to the S-nitrosylation of specific cysteine residues on target proteins, a post-translational modification that can profoundly alter their function.[3]



Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH), a ubiquitously expressed enzyme crucial for glycolysis, is a key target of S-nitrosylation.[3] Specifically, the cysteine at position 150 (Cys150) within the catalytic site of GAPDH is susceptible to this modification.[2][3] S-nitrosylation of GAPDH (SNO-GAPDH) abolishes its glycolytic activity and induces a conformational change that promotes its binding to the E3 ubiquitin ligase, Siah1.[1][4]

The SNO-GAPDH/Siah1 complex then translocates to the nucleus, a process mediated by the nuclear localization signal within Siah1.[1][5] In the nucleus, GAPDH stabilizes Siah1, enhancing its ubiquitin ligase activity and leading to the degradation of specific nuclear proteins.[1] Furthermore, the complex can activate acetyltransferases like p300/CBP, leading to the acetylation of pro-apoptotic factors such as p53.[6] This cascade ultimately results in the transcription of pro-apoptotic genes, including p53 upregulated modulator of apoptosis (PUMA) and p21, culminating in programmed cell death.[6]

# Signaling Pathway of GAPDH S-Nitrosylation-Mediated Apoptosis









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